1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a butyl chain linked to a dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and 4-methylpiperidine.
Formation of the Intermediate: The 2,6-dimethoxyphenol is reacted with 1,4-dibromobutane under basic conditions to form 4-(2,6-dimethoxyphenoxy)butane.
Final Coupling: The intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or alkanes.
Scientific Research Applications
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine
- 2,6-dimethoxyphenol derivatives
- 4-methylpiperidine derivatives
Uniqueness
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, receptor binding affinities, and metabolic stability, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15-9-12-19(13-10-15)11-4-5-14-22-18-16(20-2)7-6-8-17(18)21-3/h6-8,15H,4-5,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZJNXCBXPIBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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